AZ-5104

説明

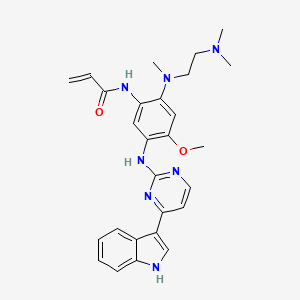

Structure

3D Structure

特性

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNVEOMHJHBNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-98-9 | |

| Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-5104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZ-5104: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is an active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2][3] As a key contributor to the pharmacological activity of its parent compound, a thorough understanding of AZ-5104's mechanism of action is critical for researchers in oncology and drug development. This document provides an in-depth technical guide to the core mechanism of action of AZ-5104, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Irreversible EGFR Inhibition

AZ-5104 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR).[3] It exerts its therapeutic effect by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3]

A defining characteristic of AZ-5104 is its high potency against mutant forms of EGFR, particularly those that confer resistance to earlier-generation EGFR TKIs. This includes the T790M "gatekeeper" mutation, as well as sensitizing mutations such as L858R and exon 19 deletions.[1][2][4] While highly active against these mutant forms, AZ-5104 exhibits a reduced selectivity margin against wild-type EGFR when compared to its parent compound, osimertinib.[1][2]

Beyond EGFR, AZ-5104 has shown minimal off-target activity against other non-HER family kinases, though it has the potential to target HER2 and HER4 kinase activity.[1]

Quantitative Data

The inhibitory activity of AZ-5104 has been quantified across various EGFR mutations and cell lines. The following tables summarize the key IC50 values, a measure of the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell population by 50%.

Table 1: Enzymatic Inhibition of EGFR and Other Kinases by AZ-5104

| Target Enzyme | IC50 (nM) |

| EGFRL858R/T790M | <1 - 2 |

| EGFRL858R | 6 |

| EGFRL861Q | 1 |

| EGFR (Wild-Type) | 25 |

| ErbB4 | 7 |

Data sourced from multiple references.[1][2][4]

Table 2: Inhibition of EGFR Phosphorylation and Cell Viability by AZ-5104 in Various Cell Lines

| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |

| H1975 | L858R/T790M | EGFR Phosphorylation | 2 |

| PC-9VanR | Exon 19 deletion/T790M | EGFR Phosphorylation | 1 |

| PC-9 | Exon 19 deletion | EGFR Phosphorylation | 2 |

| H2073 | Wild-Type | EGFR Phosphorylation | 53 |

| LOVO | Wild-Type | EGFR Phosphorylation | 33 |

| H1975 | L858R/T790M | Cell Viability | 3.3 |

| PC-9 | Exon 19 deletion | Cell Viability | 2.6 |

| Calu 3 | Wild-Type | Cell Viability | 80 |

| NCI-H2073 | Wild-Type | Cell Viability | 53 |

Data sourced from multiple references.[1][2][4]

Signaling Pathways

AZ-5104's inhibition of EGFR kinase activity leads to the downregulation of several critical downstream signaling pathways. The primary consequence is the inhibition of EGFR autophosphorylation, which prevents the recruitment and activation of downstream signaling proteins. This disruption affects key pathways involved in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of EGFR autophosphorylation by AZ-5104 blocks downstream signaling.

Dichotomous Action on RORγ/RORγT

Interestingly, AZ-5104 has been shown to have a dichotomous effect on the retinoic acid receptor-related orphan receptors gamma (RORγ) and its isoform RORγT. In a reporter cell line, AZ-5104 acts as an agonist of RORγ.[5][6] However, in Th17 cells, it downregulates RORγT expression and the production of Th17-related cytokines.[5][6] This latter effect is mediated through the inhibition of the SRC-ERK-STAT3 signaling pathway, which is downstream of EGFR.[5]

Caption: AZ-5104 acts as a RORγ agonist but inhibits RORγT expression via EGFR.

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the mechanism of action of AZ-5104.

EGFR Kinase Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of AZ-5104 on the enzymatic activity of purified EGFR. A common method is a continuous-read kinase assay using a fluorescent substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of recombinant human EGFR (wild-type or mutant forms) in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

-

Prepare a 1.13X stock of ATP and a fluorescent peptide substrate (e.g., Y12-Sox) in the same kinase reaction buffer.

-

Prepare serial dilutions of AZ-5104 in 50% DMSO.

-

-

Assay Procedure:

-

Add 5 µL of the EGFR enzyme solution to the wells of a 384-well, white, non-binding surface microtiter plate.

-

Add 0.5 µL of the serially diluted AZ-5104 or DMSO control to the wells and pre-incubate for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Monitor the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm every 71 seconds for 30-120 minutes using a plate reader.

-

-

Data Analysis:

-

Examine the progress curves for linear reaction kinetics.

-

Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time.

-

Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a sigmoidal curve fitting program (e.g., GraphPad Prism).

-

Cell Viability Assay (MTT or MTS Assay)

This assay assesses the effect of AZ-5104 on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cell lines (e.g., H1975, PC-9, LOVO) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of AZ-5104 or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure (MTS):

-

Following the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values of the treated wells to the vehicle control wells.

-

Plot the percentage of cell viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of AZ-5104 in a living organism.

Methodology:

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of human non-small cell lung cancer cells (e.g., H1975) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Drug Administration and Monitoring:

-

Randomize the mice into treatment and control groups.

-

Administer AZ-5104 (e.g., 5 mg/kg/day) or a vehicle control orally or via another appropriate route.[2]

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition for the treated group compared to the control group.

-

Statistically analyze the differences in tumor volume between the groups over time.

-

Experimental Workflow Visualization

Caption: A generalized workflow for characterizing the activity of AZ-5104.

Conclusion

AZ-5104 is a critical active metabolite of osimertinib that potently and irreversibly inhibits mutant forms of EGFR. Its mechanism of action, centered on the blockade of EGFR signaling, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers working to further understand the pharmacology of AZ-5104 and its role in the treatment of EGFR-mutated cancers. The discovery of its dichotomous activity on RORγ also opens new avenues for research into its broader biological effects.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

AZ-5104: A Technical Guide to the Active Metabolite of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] Like many pharmaceuticals, osimertinib is metabolized in the body into various compounds. Among these, AZ-5104, a des-methyl metabolite, has been identified as a pharmacologically active agent that significantly contributes to the overall therapeutic effect and potential toxicity profile of the parent drug.[3][4] This technical guide provides an in-depth analysis of AZ-5104, covering its metabolism, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization.

Metabolism of Osimertinib to AZ-5104

AZ-5104 is formed through the N-demethylation of the indole N-methyl group on the osimertinib molecule.[5][6] In humans, this metabolic conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[7][8][9] Preclinical studies have revealed species-specific differences in metabolism; for instance, the murine Cyp2d gene cluster plays a more dominant role in mice.[7] AZ-5104 is one of two major circulating active metabolites, the other being AZ7550, which is formed by demethylation of the terminal amine.[5][7] Both metabolites are further metabolized, predominantly by CYP3A enzymes.[7][9]

Caption: Metabolic conversion of osimertinib to its active metabolites, AZ-5104 and AZ7550.

Pharmacokinetics and Distribution

Following oral administration of osimertinib, AZ-5104 circulates in plasma at levels approximately 10% of the parent compound at steady state.[5] In preclinical mouse models, plasma concentrations of AZ-5104 have been observed to be up to 33% of osimertinib three hours after dosing.[10]

A critical aspect of its pharmacokinetic profile is its distribution. While osimertinib effectively penetrates the blood-brain barrier, AZ-5104 shows markedly limited brain accumulation.[11][12][13] This suggests that the central nervous system activity of osimertinib therapy is primarily driven by the parent drug. Conversely, higher systemic exposure to AZ-5104 has been associated with an increased incidence of adverse events, such as diarrhea and other grade ≥ 2 toxicities, underscoring its clinical relevance for safety monitoring.

Pharmacodynamics and Biological Activity

AZ-5104 functions as a potent, irreversible inhibitor of EGFR, retaining the same covalent binding mechanism as osimertinib.[3] Preclinical studies consistently demonstrate that AZ-5104 is more potent than its parent compound against mutant forms of EGFR. However, this increased potency comes at the cost of reduced selectivity against wild-type EGFR (WT-EGFR), which is believed to contribute to some of the dose-limiting toxicities observed with osimertinib therapy.[3][6][10]

Data Presentation: Quantitative Activity of AZ-5104

The inhibitory activity of AZ-5104 has been quantified through various biochemical and cellular assays. The tables below summarize key IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%.

Table 1: Biochemical IC50 Values of AZ-5104 Against EGFR and Related Kinases

| Target Kinase | Mutation | IC50 (nM) |

|---|---|---|

| EGFR | L858R/T790M | 1 |

| EGFR | L858R | 6 |

| EGFR | L861Q | 1 |

| EGFR | Wild-Type | 25 |

| ErbB4 | Wild-Type | 7 |

Data sourced from MedchemExpress and Selleck Chemicals.[14][15]

Table 2: Cellular IC50 Values of AZ-5104 for Inhibition of EGFR Phosphorylation and Cell Viability

| Cell Line | EGFR Mutation Status | Assay Endpoint | IC50 (nM) |

|---|---|---|---|

| NCI-H1975 | L858R/T790M | p-EGFR Inhibition | 2 |

| NCI-H1975 | L858R/T790M | Cell Viability | 3.3 |

| PC-9VanR | Exon 19 del/T790M | p-EGFR Inhibition | 1 |

| PC-9 | Exon 19 del | p-EGFR Inhibition | 2 |

| PC-9 | Exon 19 del | Cell Viability | 2.6 |

| LoVo | Wild-Type | p-EGFR Inhibition | 33 |

| NCI-H2073 | Wild-Type | p-EGFR Inhibition | 53 |

| Calu-3 | Wild-Type | Cell Viability | 80 |

Data sourced from BioCrick and Selleck Chemicals.[10][15]

In vivo studies using xenograft models have confirmed the potent anti-tumor activity of AZ-5104. When administered directly, AZ-5104 effectively induces significant and sustained tumor regression in mice bearing EGFR-mutant tumors, demonstrating that it is not merely a bystander metabolite but a key contributor to the overall efficacy of osimertinib.[10][15][16]

Signaling Pathway Modulation

Primary EGFR Pathway Inhibition

The primary mechanism of action for AZ-5104 is the inhibition of the EGFR signaling cascade. By covalently binding to the cysteine residue (C797) in the ATP-binding pocket of mutant EGFR, it blocks receptor autophosphorylation.[17] This action prevents the activation of critical downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells.[18][19]

Caption: AZ-5104 irreversibly inhibits mutant EGFR, blocking downstream signaling.

Off-Target Signaling Effects

Recent research has uncovered a dichotomous role for AZ-5104 concerning the RORγ and RORγT nuclear receptors, which are crucial for the differentiation of Th17 lymphocytes.[20] While it can act as an RORγ agonist at low micromolar concentrations, it also inhibits the SRC-ERK-STAT3 signaling pathway in differentiating Th17 cells. This inhibition leads to a downregulation of RORγT expression and a reduction in Th17-related cytokine production, suggesting potential immunomodulatory effects that are independent of EGFR inhibition.[20]

Caption: AZ-5104 inhibits the SRC-ERK-STAT3 pathway in differentiating Th17 cells.[20]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a method to determine the biochemical potency of AZ-5104 against recombinant EGFR.

-

Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Compound Dilution: Perform a serial dilution of AZ-5104 in DMSO to create a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Assay Plate Setup: In a 96-well filter plate, add the reaction buffer, a specific peptide substrate for EGFR, and the diluted AZ-5104.

-

Kinase Reaction Initiation: Add recombinant EGFR enzyme (e.g., EGFR L858R/T790M) to each well to start the reaction.

-

Phosphorylation: Add radiolabeled ATP (e.g., [γ-³³P]ATP) and incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Washing: Wash the filter plate to remove unbound ATP.

-

Detection: Measure the radioactivity retained on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the AZ-5104 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15][21]

Caption: Experimental workflow for determining the biochemical IC50 of AZ-5104.

Protocol 2: Cellular EGFR Phosphorylation Assay via Western Blot

This protocol details the assessment of AZ-5104's ability to inhibit EGFR phosphorylation in a cellular context.

-

Cell Culture: Culture EGFR-mutant human cancer cells (e.g., NCI-H1975) in appropriate media until they reach 70-80% confluency.

-

Serum Starvation: To reduce basal signaling, starve the cells in serum-free media for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of AZ-5104 for a defined period (e.g., 1-4 hours).

-

Ligand Stimulation (Optional): Stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) to induce maximal EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Analysis: Quantify band intensity using densitometry to determine the reduction in p-EGFR relative to total EGFR.[18][19][22]

Caption: Experimental workflow for analyzing cellular p-EGFR levels via Western Blot.

Conclusion

AZ-5104 is a critical active metabolite of osimertinib, characterized by its potent, irreversible inhibition of mutant EGFR. It plays a dual role, contributing significantly to the anti-tumor efficacy of osimertinib while also being implicated in its off-target toxicities due to a reduced selectivity margin against wild-type EGFR.[3][6] A thorough understanding of the distinct pharmacokinetic and pharmacodynamic profiles of active metabolites like AZ-5104 is paramount for optimizing drug design, predicting clinical outcomes, and managing the safety of targeted cancer therapies. The continued investigation into its unique biological activities, including potential immunomodulatory effects, will further refine our understanding of osimertinib's complex in vivo behavior.

References

- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Brain accumulation of osimertinib and its active metabolite AZ5104 is restricted by ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

AZ-5104: A Technical Guide to its Epidermal Growth Factor Receptor (EGFR) Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2] As a key contributor to the overall activity of its parent compound, a thorough understanding of AZ-5104's interaction with the epidermal growth factor receptor (EGFR) is critical for researchers and professionals in the field of oncology drug development. This technical guide provides an in-depth overview of the binding affinity of AZ-5104 to various forms of EGFR, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

AZ-5104 is a potent, irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.[2][3] The irreversible binding is attributed to a Michael acceptor moiety that forms a covalent bond with a cysteine residue in the EGFR active site.[1] While exhibiting strong potency against mutant forms of EGFR, AZ-5104 has a reduced selectivity margin against wild-type EGFR compared to its parent compound, osimertinib.[2][4]

Quantitative Data: Binding Affinity of AZ-5104

The binding affinity of AZ-5104 has been characterized primarily through the determination of its half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. These values provide a quantitative measure of the concentration of AZ-5104 required to inhibit 50% of the enzymatic activity of EGFR or its downstream signaling.

Biochemical Assay Data

Biochemical assays utilize purified, recombinant EGFR kinase domains to assess the direct inhibitory activity of AZ-5104. The following table summarizes the reported IC50 values for AZ-5104 against various EGFR mutations.

| EGFR Mutation | IC50 (nM) | Reference |

| L858R/T790M | <1 - 1 | [2][3] |

| L858R | 6 | [2][3] |

| L861Q | 1 | [2] |

| Wild-Type | 25 | [2][3] |

Cellular Assay Data

Cellular assays measure the inhibitory effect of AZ-5104 on EGFR signaling within a cellular context. These assays typically quantify the phosphorylation of EGFR or assess the impact on cell viability and proliferation.

Table 2: Inhibition of EGFR Phosphorylation in Cellular Assays

| Cell Line | EGFR Mutation | IC50 (nM) | Reference |

| H1975 | L858R/T790M | 2 | [2][4] |

| PC-9VanR | Exon 19 del/T790M | 1 | [4] |

| PC-9 | Exon 19 del | 2 | [4] |

| H2073 | Wild-Type | 53 | [4] |

| LoVo | Wild-Type | 33 | [4][5] |

Table 3: Inhibition of Cell Viability/Proliferation

| Cell Line | EGFR Mutation | IC50 (nM) | Reference |

| H1975 | L858R/T790M | 3.3 | [3] |

| PC-9 | Exon 19 del | 2.6 | [3] |

| Calu 3 | Wild-Type | 80 | [3] |

| NCI-H2073 | Wild-Type | 53 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. The following sections provide protocols for key assays used to characterize the binding affinity of AZ-5104.

Biochemical Kinase Assay (Representative Protocol)

Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the kinase activity of a purified enzyme. While a specific protocol for AZ-5104 was not detailed in the provided search results, a general filter-binding radioactive ATP transferase assay is commonly used.[3]

Objective: To measure the IC50 of AZ-5104 against various EGFR kinase mutants.

Materials:

-

Recombinant EGFR kinase domains (e.g., L858R/T790M, L858R, Wild-Type)

-

Peptide or protein substrate

-

AZ-5104 (serially diluted)

-

[γ-32P]ATP

-

Kinase reaction buffer

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the EGFR kinase, the substrate, and the kinase reaction buffer.

-

Add serially diluted AZ-5104 to the reaction mixture and incubate for a predetermined period.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of AZ-5104 concentration to determine the IC50 value.

Cellular EGFR Phosphorylation ELISA

This assay quantifies the level of EGFR phosphorylation in cells treated with an inhibitor.

Objective: To determine the IC50 of AZ-5104 for the inhibition of EGFR phosphorylation in intact cells.

Materials:

-

Human cancer cell lines (e.g., H1975, PC-9, LoVo)

-

Cell culture medium and supplements

-

AZ-5104 (serially diluted)

-

Epidermal Growth Factor (EGF)

-

Fixing solution

-

Quenching buffer

-

Blocking buffer

-

Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dose-response of AZ-5104 for 2 hours.[4]

-

For wild-type EGFR cell lines, stimulate with 25 ng/mL of EGF for 10 minutes before lysis.[4]

-

Fix the cells with a fixing solution and then permeabilize.

-

Add a quenching buffer to minimize background.

-

Block the wells to prevent non-specific antibody binding.

-

Incubate the cells with primary antibodies against phosphorylated EGFR and total EGFR in separate wells.

-

Wash the wells and add an HRP-conjugated secondary antibody.

-

Wash again and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Normalize the phospho-EGFR signal to the total EGFR signal and plot the percentage of inhibition against the logarithm of AZ-5104 concentration to calculate the IC50 value.

Visualizations

Diagrams are provided to illustrate key signaling pathways, experimental workflows, and logical relationships related to AZ-5104.

Figure 1: Simplified EGFR Signaling Pathway.

Figure 2: EGFR Phosphorylation ELISA Workflow.

Figure 3: AZ-5104 Irreversible Inhibition Mechanism.

References

AZ-5104: A Technical Guide to its Selectivity for EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is the active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1][2][3]. As a crucial mediator of osimertinib's therapeutic effect, a thorough understanding of AZ-5104's interaction with various EGFR mutations is paramount for researchers and clinicians in the field of oncology. This technical guide provides a comprehensive overview of AZ-5104's selectivity profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. AZ-5104, like its parent compound, is an irreversible inhibitor that targets both the sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation[4].

Quantitative Selectivity Profile of AZ-5104

The potency and selectivity of AZ-5104 have been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of AZ-5104 against different EGFR variants and in different cell lines.

Table 1: Biochemical IC50 Values of AZ-5104 for EGFR Mutants

| EGFR Mutant | IC50 (nM) |

| EGFRL858R/T790M | 1[1][2][3] |

| EGFRL858R | 6[1][2][3] |

| EGFRL861Q | 1[1][2][3] |

| Wild-Type EGFR | 25[1][2][3] |

| ErbB4 | 7[1][2][3] |

Table 2: Cellular IC50 Values of AZ-5104 for EGFR Phosphorylation Inhibition

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | 2[1][2][5] |

| PC-9VanR | Exon 19 deletion/T790M | 1[1][2] |

| PC-9 | Exon 19 deletion | 2[1][2][5] |

| H2073 | Wild-Type | 53[1][2] |

| LOVO | Wild-Type | 33[1][2][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of AZ-5104.

Biochemical Kinase Inhibition Assay (Composite Protocol)

This protocol is a composite representation based on established methods for assessing EGFR kinase activity.

Objective: To determine the in vitro inhibitory activity of AZ-5104 against various purified EGFR kinase mutants.

Materials:

-

Recombinant human EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.)

-

AZ-5104 stock solution (in DMSO)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)

-

ATP solution

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of AZ-5104 in 50% DMSO.

-

Enzyme Preparation: Dilute the EGFR kinase enzymes to the desired concentration (e.g., 5 nM) in kinase buffer.

-

Pre-incubation: Add 5 µL of the diluted enzyme to each well of a 384-well plate. Add 0.5 µL of the serially diluted AZ-5104 or DMSO control. Incubate for 30 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Prepare a solution of ATP and substrate in kinase buffer. Initiate the kinase reaction by adding 45 µL of this solution to each well. The final ATP concentration should be at or near the Km for each enzyme (e.g., 15-50 µM).

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

-

Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each AZ-5104 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based EGFR Phosphorylation ELISA (Composite Protocol)

This protocol provides a framework for measuring the inhibition of EGFR phosphorylation in intact cells.

Objective: To determine the potency of AZ-5104 in inhibiting EGFR autophosphorylation in cell lines with different EGFR mutation statuses.

Materials:

-

Human cancer cell lines (e.g., H1975, PC-9, LOVO)

-

Cell culture medium and supplements

-

96-well tissue culture plates

-

AZ-5104 stock solution (in DMSO)

-

Epidermal Growth Factor (EGF) for wild-type cell stimulation

-

Fixing Solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching Buffer (e.g., 1% H₂O₂ in Wash Buffer)

-

Blocking Buffer (e.g., 5% BSA in Wash Buffer)

-

Primary antibodies: Anti-phospho-EGFR (e.g., Tyr1068) and Anti-total-EGFR

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AZ-5104 for 2 hours.

-

EGF Stimulation (for wild-type cells): For cell lines with wild-type EGFR, stimulate with EGF (e.g., 25 ng/mL) for 10 minutes before fixation.

-

Cell Fixation: Remove the culture medium and fix the cells with Fixing Solution for 20 minutes at room temperature.

-

Washing and Quenching: Wash the wells with Wash Buffer. Add Quenching Buffer and incubate for 20 minutes to inactivate endogenous peroxidases.

-

Blocking: Wash the wells and add Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the wells with either anti-phospho-EGFR or anti-total-EGFR primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells and add HRP-conjugated secondary antibody for 1.5 hours at room temperature.

-

Signal Development: Wash the wells and add TMB substrate. Incubate until a sufficient color develops.

-

Reaction Termination: Add Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal. Calculate the percent inhibition of EGFR phosphorylation for each AZ-5104 concentration and determine the IC50 value.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ-5104.

Experimental Workflow for Biochemical Kinase Assay

Caption: Workflow for determining the biochemical IC50 of AZ-5104.

Logical Relationship of AZ-5104 Selectivity

Caption: AZ-5104's preferential inhibition of mutant versus wild-type EGFR.

References

- 1. promega.com [promega.com]

- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

The Potent Efficacy of AZ-5104 Against the EGFR T790M Resistance Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This "gatekeeper" mutation sterically hinders the binding of these inhibitors to the ATP-binding pocket of the EGFR kinase domain. AZ-5104, an active metabolite of the third-generation EGFR TKI osimertinib (AZD9291), has demonstrated significant potency and selectivity against EGFR harboring the T790M mutation. This technical guide provides an in-depth overview of the effects of AZ-5104 on the T790M mutation, including quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Efficacy of AZ-5104

AZ-5104 exhibits potent inhibitory activity against various EGFR mutations, including the T790M resistance mutation, while demonstrating a degree of selectivity over wild-type (WT) EGFR. The following tables summarize the in vitro inhibitory concentrations (IC50) of AZ-5104 against different EGFR kinase mutants and cell lines.

Table 1: AZ-5104 IC50 Values against Recombinant EGFR Kinase

| EGFR Mutant | IC50 (nM) |

| L858R/T790M | 1 |

| L858R | 6 |

| L861Q | 1 |

| Wild-Type | 25 |

| ErbB4 | 7 |

Data compiled from publicly available sources.[1]

Table 2: AZ-5104 IC50 Values for Inhibition of EGFR Phosphorylation in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | 2 |

| PC-9VanR | Exon 19 deletion/T790M | 1 |

| PC-9 | Exon 19 deletion | 2 |

| H2073 | Wild-Type | 53 |

| LOVO | Wild-Type | 33 |

Data compiled from publicly available sources.[1]

Signaling Pathways

AZ-5104 exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. The primary mechanism involves the covalent binding of AZ-5104 to the cysteine residue at position 797 (C797) within the ATP binding site of the EGFR kinase domain. This irreversible inhibition prevents the autophosphorylation of EGFR and the subsequent activation of pro-survival pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of AZ-5104 against EGFR T790M.

EGFR Phosphorylation Assay

This assay quantifies the ability of AZ-5104 to inhibit the autophosphorylation of EGFR in cancer cell lines.

Cell Lines:

-

NCI-H1975 (human NSCLC, EGFR L858R/T790M)

-

PC-9 (human NSCLC, EGFR exon 19 deletion)

-

LoVo (human colorectal adenocarcinoma, wild-type EGFR)

Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The following day, cells are treated with a dose-response of AZ-5104 for 2 hours.

-

For wild-type cell lines (e.g., LoVo), cells are stimulated with 25 ng/mL of epidermal growth factor (EGF) for the final 10 minutes of the drug treatment period to induce EGFR phosphorylation.[1]

-

Following treatment, cells are lysed, and the protein concentration of the lysates is determined.

-

The level of EGFR phosphorylation is quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for phosphorylated EGFR (e.g., pY1068) and total EGFR.[1]

-

The ratio of phosphorylated EGFR to total EGFR is calculated and normalized to untreated controls to determine the IC50 values.

Cell Viability Assay

This assay measures the effect of AZ-5104 on the proliferation and viability of cancer cell lines.

Protocol (using a tetrazolium-based assay like MTT or MTS):

-

Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Cells are then treated with a range of concentrations of AZ-5104.

-

After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (e.g., MTT, MTS) is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of AZ-5104 in a living organism.

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

Protocol:

-

Human NSCLC cells harboring the EGFR T790M mutation (e.g., NCI-H1975) are harvested and suspended in a suitable medium (e.g., a mixture of PBS and Matrigel).

-

The cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

AZ-5104 is administered orally, once daily, at a specified dose (e.g., 5 mg/kg/day).[1] The control group receives the vehicle solution.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

-

The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor like AZ-5104.

Conclusion

AZ-5104 is a potent and selective inhibitor of the EGFR T790M resistance mutation. Its ability to irreversibly bind to the mutant receptor leads to the effective blockade of downstream signaling pathways, resulting in significant anti-proliferative activity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome acquired resistance in EGFR-mutant NSCLC. Further investigation into the clinical activity and potential resistance mechanisms to AZ-5104 and other third-generation EGFR TKIs is crucial for the continued advancement of targeted therapies for lung cancer.

References

In-Depth Technical Guide: Activity of AZ-5104 on EGFR Exon 19 Deletion

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the common exon 19 deletions (del19). Understanding the activity of its metabolites is crucial for a comprehensive grasp of the drug's overall efficacy and pharmacological profile. This guide provides a detailed technical overview of the activity of AZ-5104 specifically on EGFR exon 19 deletion mutations, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Data: Inhibitory Activity of AZ-5104

The inhibitory potency of AZ-5104 has been evaluated against EGFR harboring the exon 19 deletion. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below. This data is primarily derived from studies on the PC-9 cell line, a human NSCLC cell line that endogenously expresses an EGFR exon 19 deletion (delE746-A750).

| Compound | Target Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |

| AZ-5104 | PC-9 | Exon 19 Deletion | EGFR Phosphorylation Inhibition | 2 |

Table 1: Inhibitory concentration (IC50) of AZ-5104 against EGFR exon 19 deletion in the PC-9 cell line.

Mechanism of Action: Downstream Signaling Inhibition

AZ-5104 exerts its therapeutic effect by inhibiting the autophosphorylation of the mutated EGFR, which in turn blocks the activation of downstream signaling pathways critical for cancer cell proliferation and survival.[2] In the context of EGFR exon 19 deletion, AZ-5104 has been shown to suppress the SRC-ERK-STAT3 signaling cascade.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AZ-5104 on EGFR exon 19 deletion.

Cell Culture

-

Cell Line: PC-9, a human lung adenocarcinoma cell line with a homozygous deletion in exon 19 of the EGFR gene.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

EGFR Phosphorylation Inhibition Assay

This assay is designed to measure the ability of AZ-5104 to inhibit the phosphorylation of EGFR in a cellular context.

References

AZ-5104: A Potent Inhibitor of the EGFR L858R Mutation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is the active, des-methyl metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR activating mutations, including the L858R point mutation in exon 21.[2][3] While osimertinib is the administered drug, its clinical activity is a composite of the parent compound and its metabolites. AZ-5104 has demonstrated greater potency against EGFR-mutant cell lines in preclinical studies, albeit with a reduced selectivity margin against wild-type (WT) EGFR compared to its parent compound.[1][4] This guide provides an in-depth technical overview of AZ-5104, with a specific focus on its activity against the L858R mutation, for researchers and professionals in drug development.

Mechanism of Action

Similar to its parent compound, AZ-5104 is an irreversible inhibitor of EGFR. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that drive tumor growth and proliferation in EGFR-mutant cancers.[5] The L858R mutation, located in the kinase domain of EGFR, leads to constitutive activation of the receptor, promoting uncontrolled cell division.[6] AZ-5104 potently inhibits this aberrant signaling.

Quantitative Data

The following tables summarize the in vitro potency of AZ-5104 against various forms of EGFR and in cellular assays.

Table 1: Biochemical Potency of AZ-5104 against EGFR Kinase Variants

| Kinase Target | IC50 (nM) |

| EGFR L858R | 6[1][4][7] |

| EGFR L858R/T790M | 1[1][4] |

| EGFR L861Q | 1[4] |

| EGFR (Wild-Type) | 25[4][7] |

| ErbB4 | 7[4] |

Table 2: Cellular Potency of AZ-5104 in EGFR-Mutant and Wild-Type Cell Lines

| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |

| H1975 | L858R/T790M | EGFR Phosphorylation | 2[1][4] |

| H1975 | L858R/T790M | Cell Viability | 3.3[7] |

| PC-9 | Exon 19 Deletion | EGFR Phosphorylation | 2[1][4] |

| PC-9 | Exon 19 Deletion | Cell Viability | 2.6[7] |

| PC-9VanR | Exon 19 Deletion/T790M | EGFR Phosphorylation | 1[4] |

| H2073 | Wild-Type | EGFR Phosphorylation | 53[4] |

| LOVO | Wild-Type | EGFR Phosphorylation | 33[1][7] |

| Calu-3 | Wild-Type | Cell Viability | 80[7] |

| NCI-H2073 | Wild-Type | Cell Viability | 53[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key assays used to characterize AZ-5104.

EGFR Kinase Assay (Continuous-Read Fluorescent Assay)

This protocol outlines a method to determine the in vitro inhibitory potency (IC50) of AZ-5104 against EGFR L858R.

Materials:

-

Recombinant human EGFR L858R enzyme

-

ATP

-

Fluorescent peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

AZ-5104 stock solution (in DMSO)

-

384-well non-binding surface microtiter plates

-

Plate reader capable of fluorescence detection (e.g., λex360/λem485)

Procedure:

-

Prepare serial dilutions of AZ-5104 in 50% DMSO.

-

Add 0.5 µL of the diluted AZ-5104 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of EGFR L858R enzyme solution (e.g., 3 nM final concentration) to each well and pre-incubate for 30 minutes at 27°C.

-

Prepare the ATP/peptide substrate mix in kinase reaction buffer (e.g., 20-50 µM ATP and 5 µM Y12-Sox peptide final concentrations).

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Immediately begin monitoring the increase in fluorescence in a plate reader at 71-second intervals for 30-120 minutes.

-

Analyze the initial reaction velocities from the linear phase of the progress curves.

-

Plot the initial velocity against the logarithm of the AZ-5104 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of AZ-5104 on the viability of cancer cell lines harboring the EGFR L858R mutation.

Materials:

-

EGFR L858R mutant cell line (e.g., NCI-H3255)

-

Complete cell culture medium

-

AZ-5104 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of AZ-5104 in complete culture medium from the DMSO stock.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of AZ-5104 or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of the AZ-5104 concentration to determine the IC50 value.[9][10]

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental design is essential for understanding the role of AZ-5104.

Caption: EGFR (L858R) Signaling and AZ-5104 Inhibition.

References

- 1. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

AZ-5104 Inhibition of ErbB4 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is the primary active, demethylated metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non–small cell lung cancer (NSCLC).[1][2][3] While extensively characterized for its potent and selective inhibition of mutant EGFR, AZ-5104 also demonstrates significant inhibitory activity against other members of the ErbB family of receptor tyrosine kinases, including ErbB4 (also known as HER4).[1][2][4][5]

The ErbB family, comprising EGFR (ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4), are key regulators of cellular processes such as proliferation, differentiation, and survival.[6][7] ErbB4 is unique within the family due to its dual signaling function: as a cell surface receptor tyrosine kinase and, following proteolytic cleavage, as a nuclear-translocated fragment involved in transcriptional regulation.[8] Given its role in normal development and its implication in cancer, understanding the interaction of TKIs like AZ-5104 with ErbB4 is critical for characterizing their full pharmacological profile and potential off-target effects.

This document provides an in-depth technical overview of the inhibition of ErbB4 by AZ-5104, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and workflows.

Quantitative Data: Inhibitory Profile of AZ-5104

The inhibitory potency of AZ-5104 has been quantified against various kinases and in cellular models. The following tables summarize the available half-maximal inhibitory concentration (IC50) data, providing a clear comparison of its activity against ErbB4, wild-type EGFR, and clinically relevant EGFR mutants.

Table 1: In Vitro Kinase Inhibition Profile of AZ-5104

| Target Kinase | IC50 (nM) | Reference |

| ErbB4 | 7 | [1][2] |

| EGFR (L858R/T790M) | 1 | [1][2] |

| EGFR (L861Q) | 1 | [1][2] |

| EGFR (L858R) | 6 | [1][2] |

| EGFR (Wild-Type) | 25 | [1][2] |

Table 2: Cellular Anti-proliferative and Phosphorylation Inhibition by AZ-5104

| Cell Line | EGFR Status | Assay Type | IC50 (nM) | Reference |

| PC-9VanR | Exon 19 del / T790M | Phosphorylation | 1 | [1][2] |

| H1975 | L858R / T790M | Phosphorylation | 2 | [1][2] |

| PC-9 | Exon 19 del | Phosphorylation | 2 | [1][2] |

| LOVO | Wild-Type | Phosphorylation | 33 | [1][2] |

| H2073 | Wild-Type | Phosphorylation | 53 | [1][2] |

| PC-9 | Exon 19 del | Cell Viability | 2.6 | [9] |

| H1975 | L858R / T790M | Cell Viability | 3.3 | [9] |

| NCI-H2073 | Wild-Type | Cell Viability | 53 | [9] |

| Calu 3 | Wild-Type | Cell Viability | 80 | [9] |

ErbB4 Signaling and Mechanism of Inhibition

The ErbB4 Signaling Pathway

ErbB4 signaling is initiated by the binding of specific ligands, such as Neuregulins (NRGs) or certain EGF-family members.[6] Ligand binding induces receptor dimerization, either with another ErbB4 molecule (homodimerization) or with other ErbB family members like ErbB2 (heterodimerization).[6][7][10] Dimerization leads to the activation of the intracellular kinase domain and trans-autophosphorylation of specific tyrosine residues in the C-terminal tail.[7]

These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, triggering downstream signaling cascades. Key pathways activated by ErbB4 include:

-

PI3K/AKT Pathway: Primarily involved in cell survival and inhibition of apoptosis.[6][7]

-

Ras/Raf/MEK/ERK (MAPK) Pathway: Influences cell proliferation, and differentiation.[6][7][8]

Additionally, ErbB4 can undergo sequential cleavage by TACE (TNF-α converting enzyme) and γ-secretase, which releases a soluble intracellular domain (ICD).[8] This ICD can translocate to the nucleus to regulate gene transcription.[8]

Caption: ErbB4 signaling pathway and the inhibitory action of AZ-5104.

Mechanism of AZ-5104 Inhibition

AZ-5104 acts as an ATP-competitive inhibitor of the ErbB4 kinase domain. Although detailed structural studies of the AZ-5104-ErbB4 complex are not widely published, its mechanism can be inferred from its parent compound, Osimertinib, and other TKIs. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the initiation of downstream signaling cascades. As shown in the pathway diagram, this inhibition prevents the activation of the PI3K/AKT and MAPK pathways, leading to reduced cell survival and proliferation.

Experimental Protocols

The following sections detail generalized protocols for assays used to characterize the inhibitory activity of AZ-5104.

In Vitro Kinase Inhibition Assay (Radioactive Filter-Binding)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified kinase. It measures the transfer of a radioactive phosphate group from ATP to a peptide or protein substrate.[9]

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

Dilute recombinant human ErbB4 kinase to a working concentration in kinase buffer.

-

Prepare a substrate solution containing a specific peptide substrate for ErbB4.

-

Prepare a solution of [γ-33P]ATP.

-

Prepare serial dilutions of AZ-5104 in DMSO, followed by a final dilution in kinase buffer.

-

-

Reaction Incubation:

-

In a 96-well plate, add the ErbB4 kinase, peptide substrate, and AZ-5104 at various concentrations.

-

Initiate the kinase reaction by adding the [γ-33P]ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The peptide substrate will bind to the filter, while unincorporated ATP is washed away.

-

Wash the filter plate multiple times with a wash buffer.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each AZ-5104 concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a typical in vitro radioactive kinase assay.

Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the inhibition of ErbB4 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., one with detectable ErbB4 expression) to ~80% confluency.

-

Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of AZ-5104 for 1-2 hours.

-

Stimulate the cells with an ErbB4 ligand (e.g., Neuregulin-1) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ErbB4 (p-ErbB4).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Re-probe the membrane with an antibody for total ErbB4 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ErbB4 signal to the total ErbB4 signal and calculate the inhibition relative to the ligand-stimulated control.

-

Quantification of AZ-5104 in Biological Matrices (LC-MS/MS)

This method is used to accurately measure the concentration of AZ-5104 in samples like plasma or dried blood spots, essential for pharmacokinetic studies.[11][12]

Methodology:

-

Sample Preparation:

-

For plasma samples, perform a protein precipitation step by adding a solvent like acetonitrile containing an internal standard.

-

For dried blood spots (DBS), punch out a specific diameter spot and extract the analytes using an extraction solvent.

-

Vortex and centrifuge the samples to pellet the precipitated proteins or filter paper.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared sample into an ultrahigh-performance liquid chromatography (UHPLC) system.

-

Separate AZ-5104 from other matrix components using a suitable C18 column and a gradient elution with mobile phases (e.g., water and acetonitrile with formic acid).

-

-

Mass Spectrometric Detection:

-

The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ionization and Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for AZ-5104 and the internal standard to ensure specificity and sensitivity.

-

-

Data Analysis:

-

Generate a standard curve by analyzing samples with known concentrations of AZ-5104.

-

Calculate the concentration of AZ-5104 in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Conclusion

AZ-5104 is a potent inhibitor of ErbB4 kinase, with an in vitro IC50 value of 7 nM.[1][2] While its primary design is against mutant EGFR, this activity against ErbB4 is a significant aspect of its pharmacological profile. The inhibition of ErbB4, a receptor involved in diverse physiological processes, could contribute to both the therapeutic efficacy and the potential side effects of Osimertinib treatment. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the broader activity of AZ-5104 and similar pan-ErbB inhibitors, facilitating further studies into their mechanisms of action and clinical implications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Erbb4 Signaling: an overlooked backup system? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Monarch Initiative [monarchinitiative.org]

- 11. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Preclinical Pharmacodynamics of AZ-5104: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ-5104, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib, plays a significant role in the overall anti-cancer activity of its parent compound. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of AZ-5104, summarizing key findings from in vitro and in vivo studies. We delve into its potent inhibitory activity against various EGFR mutations, its efficacy in diverse preclinical cancer models, and the signaling pathways it modulates. Detailed experimental protocols and structured data presentations are included to facilitate the design and interpretation of future research in this area.

In Vitro and In Vivo Pharmacodynamics of AZ-5104

AZ-5104 demonstrates potent and selective inhibitory activity against EGFR, particularly against mutations that confer resistance to earlier-generation TKIs. Its pharmacodynamic effects have been characterized in a range of preclinical models, confirming its contribution to the anti-tumor efficacy of osimertinib.

In Vitro Potency and Selectivity

AZ-5104 exhibits robust inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation. Its potency has been quantified through half-maximal inhibitory concentration (IC₅₀) values in various cancer cell lines.

| Cell Line | EGFR Mutation Status | AZ-5104 IC₅₀ (nM) for EGFR Phosphorylation Inhibition | Reference |

| H1975 | L858R/T790M | 2 | [1] |

| PC-9VanR | Exon 19 deletion/T790M | 1 | [1] |

| PC-9 | Exon 19 deletion | 2 | [1] |

| H2073 | Wild-Type | 53 | [1] |

| LoVo | Wild-Type | 33 | [1] |

| PC9 | Sensitizing mutation | Not explicitly stated for pEGFR, but potent | [2] |

| NCI-H1975 | T790M mutation | Not explicitly stated for pEGFR, but potent | [2] |

| EGFR Mutant Enzyme | AZ-5104 IC₅₀ (nM) | Reference |

| EGFR L858R/T790M | 1 | [1] |

| EGFR L858R | 6 | [1] |

| EGFR L861Q | 1 | [1] |

| EGFR (Wild-Type) | 25 | [1] |

| ErbB4 | 7 | [1] |

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of AZ-5104 has been demonstrated in various xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). These studies have shown that AZ-5104 can induce significant tumor growth inhibition.

| Preclinical Model | Cancer Type | EGFR Mutation | Dosing Regimen | Outcome | Reference |

| C/L858R and C/L+T mice | NSCLC | L858R and others | 5 mg/kg/day | Effective in shrinking tumors | [1] |

| LXF2478 PDX | NSCLC | M766_A767insASV | 25 mg/kg daily | Significant tumor growth inhibition | [3] |

| LU0387 PDX | NSCLC | H773_V774insNPH | 50 mg/kg daily | Significant tumor growth inhibition | [3] |

| NCI-H1975 Xenograft | NSCLC | L858R/T790M | 0.1–25 mg/kg orally | Dose-dependent reduction in pEGFR | [4] |

Signaling Pathways Modulated by AZ-5104

AZ-5104 exerts its anti-tumor effects by inhibiting the EGFR signaling pathway and its downstream effectors. This inhibition disrupts key cellular processes involved in tumor growth and survival.

EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration. AZ-5104, as an irreversible inhibitor, covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, thereby blocking its kinase activity and subsequent signaling.

Downstream SRC-ERK-STAT3 Signaling

In addition to the canonical EGFR signaling pathways, studies have shown that AZ-5104 can also modulate other signaling cascades. In the context of Th17 cells, AZ-5104 has been observed to inhibit the SRC-ERK-STAT3 pathway. This pathway is involved in cell proliferation, differentiation, and survival, and its inhibition can contribute to the anti-inflammatory and anti-tumor effects of the compound.[5][6]

Experimental Protocols

To ensure the reproducibility and rigor of preclinical studies on AZ-5104, detailed experimental protocols are essential. The following sections outline the methodologies for key in vivo and in vitro experiments.

In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of AZ-5104 in a subcutaneous xenograft model.

Methodology Details:

-

Cell Lines and Animal Models: NCI-H1975 human NSCLC cells are cultured in appropriate media. Female athymic nude mice (e.g., BALB/c nude) are typically used.

-

Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.2 mL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: AZ-5104 is formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water) and administered orally once daily at the desired dose levels. The control group receives the vehicle alone.

-

Tumor Measurement and Analysis: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Tumor growth inhibition (%TGI) is calculated at the end of the study.

Western Blotting for pEGFR Analysis

This protocol outlines the steps for measuring the levels of phosphorylated EGFR (pEGFR) in tumor tissue samples from in vivo studies to assess target engagement.

Materials:

-

Tumor tissue lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-pEGFR (e.g., Tyr1068) and rabbit anti-total EGFR

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pEGFR overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total EGFR to normalize for protein loading.

-

Quantify the band intensities using densitometry software. The level of pEGFR is expressed as a ratio to total EGFR.

-

Conclusion

The preclinical pharmacodynamic profile of AZ-5104 robustly supports its role as a key contributor to the clinical efficacy of osimertinib. Its potent and selective inhibition of mutant EGFR, leading to significant tumor growth inhibition in various preclinical models, underscores its therapeutic importance. The elucidation of its impact on downstream signaling pathways, including the SRC-ERK-STAT3 cascade, provides further insight into its multifaceted mechanism of action. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research into the promising therapeutic potential of AZ-5104 and other next-generation EGFR inhibitors.

References

- 1. ClinPGx [clinpgx.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]